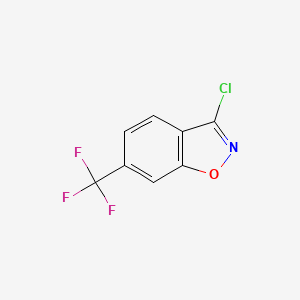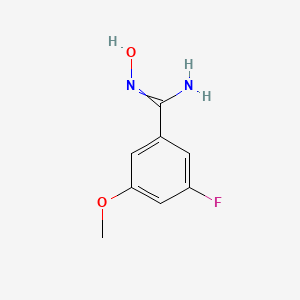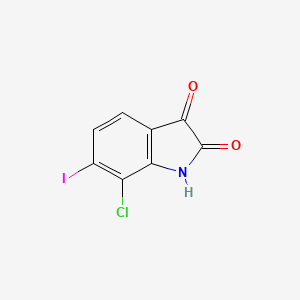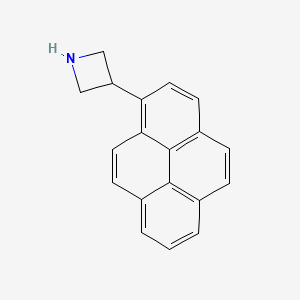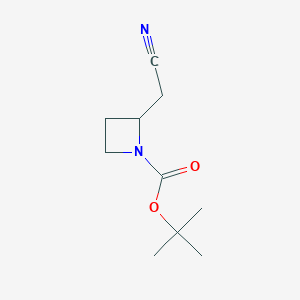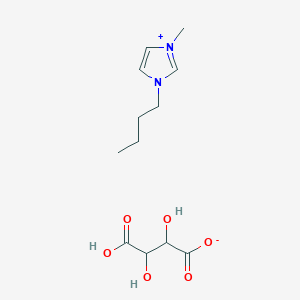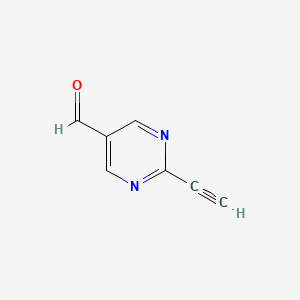
2-Ethynylpyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O It features a pyrimidine ring substituted with an ethynyl group at the 2-position and an aldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidine-5-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to around 80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in various substitution reactions, including nucleophilic addition and electrophilic addition.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: 2-Ethynylpyrimidine-5-carboxylic acid.
Reduction: 2-Ethynylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethynylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethynylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in the function of the target molecules, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
2-Ethynylpyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Ethynylpyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-Ethynylpyrimidine-5-carboxylic acid: Oxidized form of 2-Ethynylpyrimidine-5-carbaldehyde.
Uniqueness: this compound is unique due to the specific positioning of the ethynyl and aldehyde groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H4N2O |
|---|---|
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
2-ethynylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H4N2O/c1-2-7-8-3-6(5-10)4-9-7/h1,3-5H |
Clave InChI |
QGKYNKNOEXMLGA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(C=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)

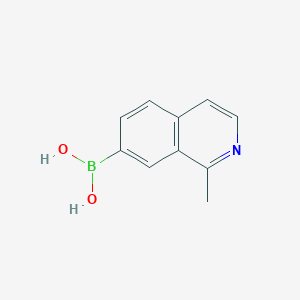

![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
